1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}methyl)phenoxy]-2-propanol, also known as Velpatasvir, is a direct-acting antiviral (DAA) specifically designed to target the hepatitis C virus (HCV). [] It is classified as an HCV non-structural protein 5A (NS5A) inhibitor. [] In a research setting, Velpatasvir is a valuable tool for studying the HCV life cycle, particularly the role of the NS5A protein in viral replication. []
Although the provided papers do not elaborate on the specific synthesis process of Velpatasvir, they highlight its combination with Sofosbuvir in a fixed-dose tablet form for HCV treatment. [] The synthesis of similar antiviral compounds often involves multi-step organic synthesis, employing various reagents and catalysts. Further research into pharmaceutical journals and patent literature may reveal the detailed synthesis protocols.
The molecular structure of Velpatasvir is characterized by a complex, multi-ring system. [] It includes a cyclopenta[d]pyrimidine ring, a pyrrolidine ring, and a benzopyranoimidazole moiety. [] Understanding the spatial arrangement of these components is crucial for comprehending its interaction with the NS5A protein target.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8